Diethylmethylammonium trifluoromethanesulfonate

Protic ionic liquids Fuel cell electrolytes Open circuit voltage

Diethylmethylammonium trifluoromethanesulfonate (CAS 945715-39-9), commonly abbreviated [DEMA][TfO], is a room-temperature protic ionic liquid (PIL) formed by neutralization of diethylmethylamine with trifluoromethanesulfonic acid. It has been established as a leading electrolyte candidate for non-humidified intermediate-temperature (100–150 °C) fuel cells and water electrolysis owing to its thermal stability, anhydrous proton conductivity, and wide electrochemical window.

Molecular Formula C6H14F3NO3S
Molecular Weight 237.24 g/mol
CAS No. 945715-39-9
Cat. No. B6310241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylmethylammonium trifluoromethanesulfonate
CAS945715-39-9
Molecular FormulaC6H14F3NO3S
Molecular Weight237.24 g/mol
Structural Identifiers
SMILESCCN(C)CC.C(F)(F)(F)S(=O)(=O)O
InChIInChI=1S/C5H13N.CHF3O3S/c1-4-6(3)5-2;2-1(3,4)8(5,6)7/h4-5H2,1-3H3;(H,5,6,7)
InChIKeyQWNFEDACBXJNSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Diethylmethylammonium Trifluoromethanesulfonate ([DEMA][TfO]) CAS 945715-39-9: Evidence-Based Selection Guide for Protic Ionic Liquid Electrolytes


Diethylmethylammonium trifluoromethanesulfonate (CAS 945715-39-9), commonly abbreviated [DEMA][TfO], is a room-temperature protic ionic liquid (PIL) formed by neutralization of diethylmethylamine with trifluoromethanesulfonic acid [1]. It has been established as a leading electrolyte candidate for non-humidified intermediate-temperature (100–150 °C) fuel cells and water electrolysis owing to its thermal stability, anhydrous proton conductivity, and wide electrochemical window [2]. Key intrinsic properties include a viscosity of 37.7 cP at 25 °C, an ionic conductivity of 8.10 mS cm⁻¹ at 30 °C , and a relatively low equilibrium water uptake of ~6 wt% under ambient conditions [3].

Why Generic Substitution of the Triflate Anion in Diethylmethylammonium Ionic Liquids Fails for Non-Humidified Electrochemical Devices


Although the diethylmethylammonium cation can be paired with various anions to form PILs, the resulting ionic liquids exhibit profoundly different electrochemical and hygroscopic behaviors. [DEMA][NTf₂] (bis(trifluoromethanesulfonyl)amide anion) shares similar thermal and bulk transport properties with [DEMA][TfO] but delivers drastically lower electrode reaction activity, yielding an open circuit voltage (OCV) of only ~0.7 V in a H₂/O₂ cell at 150 °C compared to 1.03 V for [DEMA][TfO] [1]. Conversely, [DEMA][MeSO₃] (methanesulfonate anion) absorbs 28 wt% water under ambient conditions, rendering it unsuitable for anhydrous electrolyte applications [2]. Thus, the triflate anion provides a unique combination of Brønsted acidity, low hygroscopicity, and high electrode reaction kinetics that cannot be replicated by simple anion exchange.

Quantitative Differentiation Evidence for Diethylmethylammonium Trifluoromethanesulfonate ([DEMA][TfO]) vs. Closest Analogs


Open Circuit Voltage (OCV) in H₂/O₂ Fuel Cells: [DEMA][TfO] vs. [DEMA][NTf₂]

In a Grove-type liquid H₂/O₂ fuel cell at 150 °C, [DEMA][TfO] delivers an OCV of 1.03 V [1], while [DEMA][NTf₂] yields only ca. 0.7 V under identical conditions [1]. Both ionic liquids share the same cation and similar bulk transport properties, but [DEMA][TfO] exhibits high HOR and ORR activity at Pt, whereas [DEMA][NTf₂] is nearly inactive for these reactions [1].

Protic ionic liquids Fuel cell electrolytes Open circuit voltage

Hygroscopicity: Water Absorption of [DEMA][TfO] vs. [DEMA][MeSO₃]

When exposed to ambient moisture, [DEMA][TfO] absorbs only 6 wt% water, whereas [DEMA][MeSO₃] (diethylmethylammonium methanesulfonate) takes up 28 wt% [1]. Both share the same cation, but the triflate anion imparts significantly lower hygroscopicity, which is critical for non-humidified applications.

Water absorption Protic ionic liquids Hygroscopicity

Electrochemical Stability Window for Intermediate-Temperature Water Electrolysis

Cyclic voltammetry on Pt shows that [DEMA][TfO] possesses a potential window of 2.5 V, which exceeds the thermodynamic water decomposition potential of 1.23 V [1]. This wide window is a prerequisite for intermediate-temperature water electrolysis without electrolyte degradation.

Electrochemical window Water electrolysis Protic ionic liquids

ORR Activity on Pt₃Co Alloy: [DEMA][TfO] at 120 °C vs. Aqueous HClO₄ at 25 °C

On Pt₃Co(100) single crystal, the ORR activity in [DEMA][TfO] at 120 °C exceeds that in 0.1 M HClO₄ at 25 °C [1]. Moreover, the activity order across crystal faces is reversed: Pt₃Co(100) < Pt₃Co(110) < Pt₃Co(111) in HClO₄, but Pt₃Co(111) < Pt₃Co(110) < Pt₃Co(100) in [DEMA][TfO] [1]. This indicates a fundamentally different reaction mechanism and active site preference.

Oxygen reduction reaction Pt alloy catalysts Protic ionic liquids

Oxygen Solubility Enhancement: PA-[DEMA][TfO] Mixed Electrolytes vs. Pure Phosphoric Acid

Addition of [DEMA][TfO] to phosphoric acid (PA) in an equimolar mixture increases the O₂ diffusion coefficient to 1.47 × 10⁻⁵ cm² s⁻¹ and solubility to 1.28 mmol dm⁻³ at 150 °C [1]. Pure PA suffers from low O₂ solubility that limits ORR kinetics; the mixed electrolyte shows significantly enhanced ORR activity on Pt [1].

Oxygen solubility Phosphoric acid fuel cells Mixed electrolytes

High-Value Application Scenarios for [DEMA][TfO] Stemming from Quantitative Differentiation Evidence


Non-Humidified Intermediate-Temperature H₂/O₂ Fuel Cells (100–150 °C)

The 1.03 V OCV at 150 °C and high HOR/ORR activity on Pt establish [DEMA][TfO] as a superior proton-conducting electrolyte for fuel cells that operate without external humidification. Composite membranes incorporating up to 80 wt% [DEMA][TfO] with sulfonated polyimides deliver 250 mA cm⁻² at 120 °C [1], outperforming [DEMA][NTf₂]-based systems in both voltage and current density.

Intermediate-Temperature Water Electrolysis (100–150 °C)

The 2.5 V electrochemical stability window of [DEMA][TfO] comfortably exceeds the 1.23 V water decomposition threshold [2], enabling simultaneous hydrogen and oxygen evolution without electrolyte degradation. Dual proton carriers ([DEMA-H]⁺ and H₃O⁺) provide two distinct HER mechanisms, as confirmed by in-situ mass spectrometry [2].

Phosphoric Acid-Based High-Temperature Fuel Cell Electrolytes

Blending [DEMA][TfO] with phosphoric acid yields a mixed electrolyte with dramatically enhanced O₂ solubility (1.28 mmol dm⁻³) and diffusion (1.47 × 10⁻⁵ cm² s⁻¹) at 150 °C [3]. This addresses the critical mass-transport bottleneck of pure PA fuel cells, substantially improving ORR kinetics and making the blend a candidate for next-generation high-temperature PEFCs.

Anhydrous Proton-Conducting Composite Membranes

The low ambient water uptake of [DEMA][TfO] (6 wt%, vs. 28 wt% for [DEMA][MeSO₃]) [4] enables its use in composite membranes that must maintain anhydrous proton conductivity. When paired with six-membered sulfonated polyimides, the resulting membranes exhibit thermal stability, ionic conductivity, and gas permeation comparable to hydrated Nafion, but without the need for humidification [1].

Quote Request

Request a Quote for Diethylmethylammonium trifluoromethanesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.